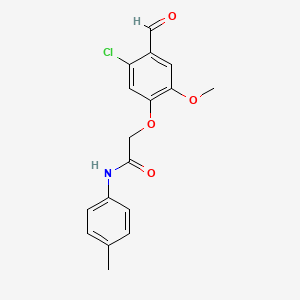
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chloro, formyl, methoxy, and phenoxy group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 5-Chloro-2-methoxyphenol, p-toluidine, and acetic anhydride.
Step 1: Formylation of 5-Chloro-2-methoxyphenol to introduce the formyl group.
Step 2: Reaction with p-toluidine to form the amide bond.
Step 3: Acetylation to complete the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(5-Chloro-4-carboxy-2-methoxyphenoxy)-N-(p-tolyl)acetamide.
Reduction: 2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The formyl and chloro groups could play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide: Lacks the p-tolyl group.
N-(p-tolyl)acetamide: Lacks the phenoxy and formyl groups.
2-(5-Chloro-2-methoxyphenoxy)-N-(p-tolyl)acetamide: Lacks the formyl group.
Uniqueness
2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is unique due to the combination of its functional groups, which can confer specific chemical reactivity and potential biological activity not found in similar compounds.
Properties
Molecular Formula |
C17H16ClNO4 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(5-chloro-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16ClNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
JALBMXKDWYJPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)


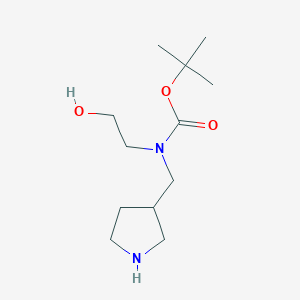
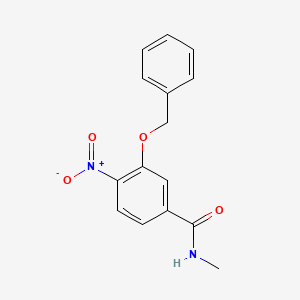
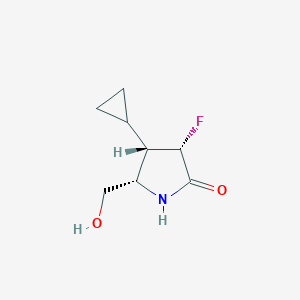


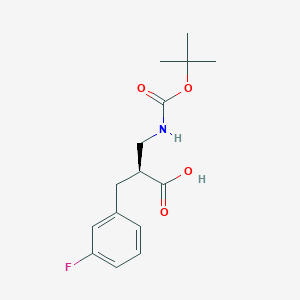
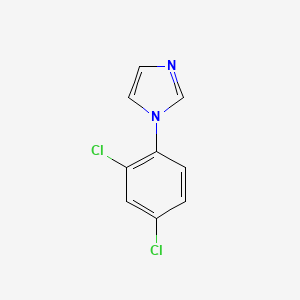
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
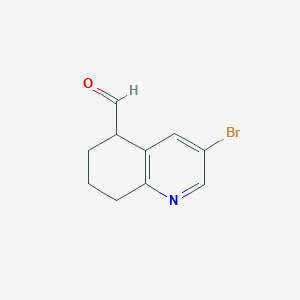
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
